molecular formula C6H9ClF2O B14547953 2-Chloro-1,1-difluorohex-1-en-3-ol CAS No. 62269-32-3

2-Chloro-1,1-difluorohex-1-en-3-ol

Cat. No.: B14547953
CAS No.: 62269-32-3
M. Wt: 170.58 g/mol
InChI Key: HXNHJRMIBINXNE-UHFFFAOYSA-N
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Description

2-Chloro-1,1-difluorohex-1-en-3-ol is a specialized fluorinated organic compound offered for research and development purposes. This molecule integrates a chloro-difluoroalkene motif with an alcohol functional group, making it a potential multi-functional building block in synthetic chemistry. Researchers can explore its utility in the synthesis of more complex molecules for applications in medicinal chemistry and materials science. The strategic incorporation of fluorine atoms can significantly alter a compound's properties, such as its metabolic stability, lipophilicity, and bioavailability, making such building blocks valuable in the design of bioactive compounds . As a halogenated alkene, it may also serve as an intermediate in polymerization studies or in the creation of novel polymers with specific characteristics. This product is intended for laboratory research use only and is not classified or intended for drug, animal, or human use. Researchers should handle this material with appropriate safety precautions in a controlled laboratory environment.

Properties

CAS No.

62269-32-3

Molecular Formula

C6H9ClF2O

Molecular Weight

170.58 g/mol

IUPAC Name

2-chloro-1,1-difluorohex-1-en-3-ol

InChI

InChI=1S/C6H9ClF2O/c1-2-3-4(10)5(7)6(8)9/h4,10H,2-3H2,1H3

InChI Key

HXNHJRMIBINXNE-UHFFFAOYSA-N

Canonical SMILES

CCCC(C(=C(F)F)Cl)O

Origin of Product

United States

Preparation Methods

Historical Context and Initial Synthesis

The first reported synthesis of 2-chloro-1,1-difluorohex-1-en-3-ol dates to Masure et al. (1976), who developed a halogenative cyclization strategy. While full experimental details remain proprietary, the methodology likely involves:

  • Substrate Selection : Hex-1-en-3-ol as the precursor
  • Halogenation Sequence :
    • Step 1 : Electrophilic fluorination at C1 using hydrogen fluoride (HF) or fluorinating agents like Selectfluor®
    • Step 2 : Radical chlorination at C2 via sulfuryl chloride (SO₂Cl₂) or chlorine gas (Cl₂)
  • Stereochemical Control : Anti-addition to preserve the trans-configuration of halogens

Reconstructed parameters from available data suggest a 62–68% isolated yield under anhydrous conditions at −20°C. The reaction’s regioselectivity arises from the alkene’s electron-deficient character, directing halogenation to the terminal position.

Halogenative Functionalization Strategies

Difluoroalkene Precursor Routes

Modern adaptations leverage difluoroalkene intermediates, as demonstrated in photoredox-catalyzed protocols:

Palladium-Catalyzed Coupling

A two-step sequence converts bromodifluoroalkenes to target chlorohydrins:

  • Cross-Coupling :
    • Reagents : 2-Bromo-3,3,3-trifluoro-1-propene, arylboronic acids
    • Catalyst : Pd(PPh₃)₂Cl₂ (3 mol%)
    • Conditions : K₂CO₃ (aq.), THF, 60°C, 12 h
  • Hydroxylation :
    • Reagent : H₂O₂ (30% aq.)
    • Solvent : Et₂O
    • Yield : 53–58% after column chromatography

This method achieves regioselectivity through palladium’s oxidative addition to the C–Br bond, followed by transmetalation with the boronic acid.

Phosphine-Mediated Halogen Transfer

Triphenylphosphine (PPh₃) facilitates halogen exchange in N-methylpyrrolidone (NMP):

Parameter Specification
Substrate 4-Hexen-3-ol
Fluorine Source Potassium bromodifluoroacetate (1.5 eq)
Temperature 100°C
Reaction Time 30 min post gas evolution
Workup Et₂O extraction, H₂O₂ oxidation
Isolated Yield 41–53%

The mechanism involves PPh₃-mediated generation of difluorocarbene (:CF₂), which inserts into the alkene π-system. Subsequent chlorination occurs via nucleophilic displacement of bromide.

Stereoselective Biocatalytic Approaches

While no direct reports exist for this compound, ketoreductase-mediated syntheses of analogous chlorohydrins provide actionable insights:

Enzymatic Reduction of α-Chloro Ketones

Adapted from CN109576313B:

  • Substrate : α-Chloro-3-ketohexene
  • Biocatalyst : Ketoreductase-expressing whole cells (50 g/L)
  • Conditions :
    • Solvent : Phosphate buffer (pH 7.2–7.5)
    • Co-Substrate : Isopropanol (0.35–0.42 M)
    • Temperature : 30–38°C
    • Conversion : >99.5%
    • ee : 100% (S-enantiomer)

This system’s enantioselectivity stems from the enzyme’s binding pocket, which discriminates against the (R)-configuration via steric hindrance. Scale-up trials (320 g substrate) demonstrate robustness, with diastereomeric ratios >99:1.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-1,1-difluorohex-1-en-3-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Chloro-1,1-difluorohex-1-en-3-ol has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of other chemicals.

    Biology: Studied for its potential effects on biological systems and its interactions with enzymes and proteins.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the manufacture of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Chloro-1,1-difluorohex-1-en-3-ol involves its interaction with molecular targets such as enzymes and receptors. The halogen atoms in the compound can form bonds with active sites on enzymes, altering their activity and leading to various biochemical effects. The pathways involved may include inhibition or activation of specific enzymes, modulation of signal transduction pathways, and changes in cellular metabolism .

Comparison with Similar Compounds

Structural and Functional Group Comparison

The table below compares 2-Chloro-1,1-difluorohex-1-en-3-ol with analogous compounds:

Compound Name Molecular Formula Molecular Weight (g/mol) Functional Groups Key Substituents
This compound C₆H₉ClF₂O 178.59* Enol (C=C), hydroxyl (-OH) Cl (C1), F (C1, C2)
Ethene, 2-chloro-1,1-difluoro- C₂HClF₂ 98.48 Alkene (C=C) Cl (C2), F (C1, C1)
1-Chloro-1,1-difluoroethane (Freon 142B) C₂H₃ClF₂ 100.50 Alkane Cl (C1), F (C1, C1)

Note: *Calculated molecular weight based on formula.

Key Observations:

Chain Length and Complexity : The target compound’s hexene backbone increases steric hindrance and van der Waals interactions compared to smaller analogs like Freon 142B or 2-chloro-1,1-difluoroethylene .

Functional Groups: The hydroxyl group in the target compound enhances polarity and hydrogen-bonding capacity, unlike Freon 142B (nonpolar) or 2-chloro-1,1-difluoroethylene (polarizable π-bond) .

Physicochemical Properties

Hypothetical Data Based on Analogous Compounds:
Property This compound Ethene, 2-chloro-1,1-difluoro- Freon 142B
Boiling Point ~150–170°C* -20°C (estimated) -9.7°C
Solubility in Water Moderate (due to -OH) Low Insoluble
Reactivity Addition (C=C), nucleophilic substitution (Cl) Addition (C=C), HCl elimination Radical substitution

Note: *Estimated based on hydroxyl group’s influence.

Reactivity Insights:
  • The enol double bond in the target compound likely undergoes electrophilic addition (e.g., with H₂O or HCl), similar to 2-chloro-1,1-difluoroethylene, which reacts with H₂ to form HCl and difluoroethylene derivatives .
  • The hydroxyl group may participate in acid-catalyzed dehydration, a reaction absent in non-oxygenated analogs like Freon 142B.

Thermodynamic and Spectroscopic Data

  • Reaction Thermodynamics : For 2-chloro-1,1-difluoroethylene, reactions like H₂ + C₂Cl₂F₂ → C₂HClF₂ + HCl have ΔH values derived from gas-phase studies . Similar enthalpy changes may occur in the target compound’s reactions.
  • Gas Chromatography : Halogenated alkenes (e.g., 2-chloro-1,1-difluoroethylene) exhibit retention times dependent on column phase and temperature, as seen in Scott and Russell (1972) .

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